1-Naphthylpropylene oxide
Overview
Description
1-Naphthylpropylene oxide, also known as 2-(1-naphthalenylmethyl)oxirane, is an organic compound with the molecular formula C13H12O. It is characterized by the presence of a naphthalene ring attached to an oxirane (epoxide) group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthylpropylene oxide can be synthesized through several methods. One common approach involves the reaction of 1-naphthaldehyde with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For example, the epoxidation of 1-naphthylpropylene using hydrogen peroxide in the presence of a catalyst, such as titanium silicalite-1 (TS-1), can be employed. This method offers high selectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthylpropylene oxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthylpropylene oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 1-naphthylpropylene oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activities and therapeutic applications .
Comparison with Similar Compounds
2-(2-Naphthylmethyl)oxirane: Similar structure but with a different position of the naphthalene ring.
1-Phenylpropylene oxide: Contains a phenyl group instead of a naphthalene ring.
2-(1-Naphthyl)ethanol: Lacks the epoxide group but has a similar naphthalene moiety
Uniqueness: Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-2-7-13-10(4-1)5-3-6-11(13)8-12-9-14-12/h1-7,12H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWOPZBLNKPZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988587 | |
Record name | 2-[(Naphthalen-1-yl)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68884-32-2 | |
Record name | 1-Naphthylpropylene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068884322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Naphthalen-1-yl)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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